molecular formula C14H10ClFO3 B6402480 4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1261984-95-5

4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6402480
CAS No.: 1261984-95-5
M. Wt: 280.68 g/mol
InChI Key: OYTCBCLPWLLJTJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position, a fluoro group at the 2-position, and a methoxy group at the 4-position on the phenyl ring

Preparation Methods

The synthesis of 4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions . Another method involves the isolation of 4-chloro-2-fluoro-3-substituted-phenylboronic acids, which can then be esterified to form the desired compound .

Chemical Reactions Analysis

4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid depends on its specific application. In chemical reactions, the compound typically acts as a substrate that undergoes transformation through catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-4-10(13(16)7-9)11-6-8(14(17)18)2-5-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTCBCLPWLLJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690115
Record name 6-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-95-5
Record name 6-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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